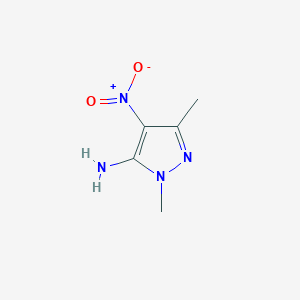
1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one
Übersicht
Beschreibung
1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one, also known as 1-(2-hydroxy-3,6-dimethoxybenzyl)ethan-1-one, is a chemical compound with a wide range of applications in the fields of science and medicine. It is a small molecule with a molecular weight of 246.3 g/mol and a melting point of 129°C. This compound has been studied extensively due to its various properties, such as its antioxidant, anti-inflammatory, and anti-cancer activities. In addition, it has been found to have potential applications in the development of new drugs and treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
Crystallography
Scientific Field
Crystallography and Structural Chemistry
Summary of Application
The compound “1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one” has been utilized in the field of crystallography to determine the crystal structure of related organic compounds. This process is crucial for understanding the molecular conformation and intermolecular interactions within the crystal lattice.
Methods of Application
The crystal structure was determined using X-ray diffraction techniques. A colorless block crystal of the compound was analyzed using Cu Kα radiation at a wavelength of 1.54184 Å. The crystallographic data was collected with an XtaLAB Synergy diffractometer, ensuring a completeness of over 99%.
Results
The crystal system was identified as monoclinic with space group Cc. The unit cell dimensions were a = 11.6900 Å, b = 8.4868 Å, c = 14.1607 Å, and β = 112.549°. The final R values for the structure refinement were Rgt(F) = 0.0373 and wRref(F2) = 0.1071 at a temperature of 295.5 K .
Antibacterial Agent
Scientific Field
Pharmacology and Medicinal Chemistry
Summary of Application
“1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one” has potential applications as an antibacterial agent. Its efficacy against various bacterial strains is being explored to develop new therapeutic drugs.
Methods of Application
The antibacterial activity is assessed through in vitro assays, such as the disk diffusion method and minimum inhibitory concentration (MIC) determination. The compound is tested against a panel of bacterial strains to evaluate its spectrum of activity.
Results
The compound exhibited inhibitory effects against specific bacterial strains, indicating its potential as an antibacterial agent. Quantitative data on MIC values and inhibition zones are still under research .
Urease Inhibition
Scientific Field
Biochemistry and Enzymology
Summary of Application
The compound has been investigated for its urease inhibitory effects. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is significant in treating certain medical conditions.
Methods of Application
Urease inhibition assays were conducted, where the compound was introduced to a urease solution, and the decrease in enzymatic activity was measured spectrophotometrically.
Results
Preliminary results suggest that “1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one” can effectively inhibit urease activity, with IC50 values being calculated to assess its potency .
Material Science
Scientific Field
Material Science and Nanotechnology
Summary of Application
“1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one” is being explored for its applications in material science, particularly in the development of organic semiconductors and nanomaterials.
Methods of Application
The compound is incorporated into polymeric matrices or used as a dopant in semiconductor fabrication. Its influence on the electrical and optical properties of materials is studied through various characterization techniques.
Results
The incorporation of the compound has shown to alter the conductive properties of materials, making it a candidate for further research in electronic applications .
Analytical Chemistry
Scientific Field
Analytical Chemistry and Instrumentation
Summary of Application
The compound is used as a standard in analytical procedures to calibrate instruments or as a reagent in chemical assays due to its distinct chemical properties.
Methods of Application
“1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one” is used in chromatography and spectroscopy as a reference compound. It helps in the identification and quantification of similar compounds in complex mixtures.
Results
The use of the compound as a standard has provided accurate and reproducible results in analytical measurements, enhancing the reliability of analytical methods .
Eigenschaften
IUPAC Name |
1-(2-hydroxy-3,6-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)9-7(13-2)4-5-8(14-3)10(9)12/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBARAGILBSAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379447 | |
| Record name | 1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one | |
CAS RN |
52099-27-1 | |
| Record name | 1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dimethoxy-2-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide](/img/structure/B1597485.png)

![2,2-Bis[4-(3-aminophenoxy)phenyl]propane](/img/structure/B1597487.png)
![2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597489.png)


![Methyl (1R,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1597494.png)






